N-(3-ethylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
CAS No.: 1020967-26-3
Cat. No.: VC5263924
Molecular Formula: C23H23N5O3S2
Molecular Weight: 481.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1020967-26-3 |
|---|---|
| Molecular Formula | C23H23N5O3S2 |
| Molecular Weight | 481.59 |
| IUPAC Name | N-(3-ethylphenyl)-2-(2-morpholin-4-yl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide |
| Standard InChI | InChI=1S/C23H23N5O3S2/c1-2-15-5-3-6-16(13-15)24-18(29)14-28-22(30)20-21(19(26-28)17-7-4-12-32-17)33-23(25-20)27-8-10-31-11-9-27/h3-7,12-13H,2,8-11,14H2,1H3,(H,24,29) |
| Standard InChI Key | NRXASGLWKRCNCW-UHFFFAOYSA-N |
| SMILES | CCC1=CC(=CC=C1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)N5CCOCC5 |
Introduction
N-(3-ethylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound belonging to the class of heterocyclic compounds. It is characterized by a thiazole ring fused with a pyridazine moiety, along with a morpholino group and an ethylphenyl substituent. This compound is of interest in medicinal chemistry due to its potential applications in developing therapeutic agents, particularly for its anti-inflammatory and anti-cancer properties.
Synthesis and Chemical Reactions
The synthesis of N-(3-ethylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide typically involves multi-step reactions. These reactions require careful optimization of conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity.
Synthesis Steps
-
Starting Materials: The synthesis often begins with commercially available or easily synthesized precursors.
-
Reaction Conditions: Each step involves specific conditions to facilitate the desired chemical transformations.
-
Purification Methods: Techniques like chromatography are used to purify the final product.
Biological Activity and Potential Applications
The biological activity of N-(3-ethylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is not fully elucidated but may involve interactions with specific biological targets. Experimental data from biological assays and analytical techniques like NMR and mass spectrometry are crucial for understanding its efficacy and pharmacological profile.
Potential Applications
-
Anti-inflammatory Agents: Compounds with similar structures have shown potential as anti-inflammatory agents.
-
Anti-cancer Agents: The compound's complex structure suggests it could be explored for anti-cancer properties.
-
Therapeutic Agents: Continued research could lead to advancements in therapeutic options for various diseases.
Analytical Techniques for Characterization
Characterization of N-(3-ethylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide involves several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the compound's structure.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.
-
Liquid Chromatography–Mass Spectrometry (LC–MS): Useful for purity assessment and structural confirmation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume